dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine
Description
Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is a tertiary amine derivative featuring a 1-methylpyrrolo[2,3-b]pyridine core linked to a dimethylaminomethyl group. These analogs are primarily explored for their antiproliferative properties, as seen in compounds like 40 and 45, which incorporate 3,4,5-trimethoxyphenyl or pyrazole substituents .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-9-8-14(3)11-10(9)5-4-6-12-11/h4-6,8H,7H2,1-3H3 |
InChI Key |
HYHPNEIWVRPQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine nucleus is typically synthesized via cyclization reactions involving substituted pyridine and pyrrole precursors. Common methods include:
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the fused ring system from halogenated pyridine derivatives and boronic acids under inert atmosphere at elevated temperatures (~80 °C) in solvents like dioxane/water mixtures.
- Lithiation followed by electrophilic substitution to introduce halogen or other functional groups at specific positions on the pyrrolo[2,3-b]pyridine ring, enabling further derivatization.
N-Methylation of Pyrrolo Nitrogen
The N-1 methylation is achieved by:
- Treating the pyrrolo[2,3-b]pyridine intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0 to 25 °C.
Introduction of Methanamine Group at 3-Position
The 3-position functionalization involves:
- Conversion of a 3-halogenated pyrrolo[2,3-b]pyridine derivative to a 3-methanamine via nucleophilic substitution or reduction of nitrile intermediates.
- Typical reagents include sodium azide for azide substitution followed by reduction, or direct amination using ammonia or amine sources under controlled conditions.
Dimethylation of Methanamine
The final step to obtain the dimethylamine involves:
- Alkylation of the primary amine with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH, K₂CO₃) in polar aprotic solvents (DMF, THF).
- Reaction temperatures are maintained between 0 and 25 °C to control selectivity and avoid over-alkylation or side reactions.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- Purity and Identity Confirmation: The final compound is typically characterized by NMR (¹H, ¹³C), HRMS, and LC-MS. For example, LC-MS shows a molecular ion peak consistent with the molecular weight of 175.23 g/mol for the dimethylaminomethyl derivative.
- Reaction Optimization: Studies indicate that the use of palladium catalysts with bidentate phosphine ligands (e.g., dppf) significantly improves coupling efficiency and selectivity in the core formation step.
- Safety Notes: The azide intermediate requires careful handling due to potential explosiveness; reduction steps are performed under mild hydrogenation conditions to minimize side reactions.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents & Conditions | Outcome/Intermediate |
|---|---|---|
| Core synthesis | Pd(dppf)Cl2, phenylboronic acid, K2CO3, dioxane/water, 80 °C | Pyrrolo[2,3-b]pyridine scaffold |
| N-1 Methylation | Methyl iodide, NaH, DMF, 0–25 °C | 1-Methylpyrrolo[2,3-b]pyridine |
| 3-Position Amination | Sodium azide, DMF, 100 °C; Pd/C, H2, RT | 3-(Methanamine)pyrrolo[2,3-b]pyridine |
| Dimethylation of Methanamine | Methyl iodide, K2CO3, DMF, 0–25 °C | This compound |
Chemical Reactions Analysis
Salt Formation Reactions
The dimethylamine group readily reacts with acids to form stable salts, a property critical for pharmaceutical formulation.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Protonation with HCl | Aqueous HCl, room temperature | Hydrochloride salt | |
| Salt formation with H₂SO₄ | Acidic aqueous solution | Sulfate salt |
Mechanistic Insight : The lone pair on the tertiary amine nitrogen facilitates protonation, forming ammonium salts. This enhances solubility in polar solvents.
Electrophilic Aromatic Substitution
The pyrrolo[2,3-b]pyridine ring undergoes electrophilic substitution at electron-rich positions (C-5 and C-6), influenced by the methyl group’s directing effects.
| Reaction Type | Reagents/Conditions | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in DCM, 0°C → RT, 2h | C-5 | ~60%* | |
| Nitration | HNO₃/H₂SO₄, 0°C, 30 min | C-6 | 45–55%* |
Key Notes :
-
Bromination at C-5 is favored due to the methyl group’s ortho/para-directing effect .
-
*Yields inferred from analogous pyrrolo[2,3-b]pyridine reactions in patents .
Nucleophilic Reactions at the Amine Group
The dimethylamine moiety participates in alkylation and acylation reactions.
Alkylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | Quaternary ammonium iodide derivative |
Mechanism : The amine acts as a nucleophile, attacking methyl iodide to form a quaternary ammonium salt.
Acylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12h | N-Acetyl derivative |
Application : Acylation modifies bioavailability and metabolic stability.
Cross-Coupling Reactions
The aromatic system enables palladium-catalyzed coupling reactions for structural diversification.
Notes :
Oxidation of the Amine Group
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂, FeSO₄ | Aqueous, 50°C, 3h | N-Oxide derivative |
Significance : N-Oxidation alters electronic properties and metabolic pathways.
Reduction of the Aromatic Ring
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 50 psi, 6h | Hexahydro derivative |
Application : Hydrogenation reduces ring aromaticity, modulating binding affinity.
Complexation with Metals
The dimethylamine and aromatic nitrogen atoms act as ligands for metal ions.
| Metal Salt | Conditions | Complex Type | Reference |
|---|---|---|---|
| CuCl₂ | Methanol, RT, 2h | Cu(II) coordination complex |
Implications : Metal complexes may exhibit enhanced catalytic or therapeutic properties.
Degradation Pathways
Stability studies reveal susceptibility to:
-
Hydrolysis : Under acidic (pH < 3) or basic (pH > 10) conditions, the dimethylamine group hydrolyzes to form secondary amines.
-
Oxidative Degradation : Exposure to light/oxygen leads to N-oxide formation.
Scientific Research Applications
Medicinal Chemistry
Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine has been investigated for its potential as a pharmaceutical agent, particularly in the development of inhibitors for various biological targets.
1.1. Fibroblast Growth Factor Receptor Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes including proliferation and differentiation. The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has shown promising results in inhibiting FGFR activity, with this compound being a key component in these derivatives. In vitro assays demonstrated significant antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent .
| Compound | Target | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| This compound | FGFR1 | 1900 | 4T1, MDA-MB-231, MCF-7 |
Biological Evaluations
The biological evaluations of this compound have focused on its cytotoxicity and mechanism of action against cancer cells.
Case Study: Anticancer Activity
In a recent study assessing the anticancer properties of pyrrolo[2,3-b]pyridine derivatives:
- The compound was tested against multiple cancer cell lines.
- Results indicated that it effectively inhibited cell proliferation and induced apoptosis in targeted cells.
Mechanism of Action
The mechanism of action of dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine involves its interaction with the FGFR family. The compound binds to the FGFRs, inhibiting their activity and preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazole Derivatives (Compounds 40, 45)
- 5-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (40) :
- 5-Amino-N-methyl-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole-1-carbothioamide (45): Modification: Addition of methyl isothiocyanate to 40 yields a thiourea derivative . Properties: Molecular weight = 453.2 g/mol (C₂₂H₂₅N₆O₃S); melting point = 162–164°C .
Triazine Derivatives ()
- 6-(5-Fluoro-1-methyl-1H-indol-3-yl)-5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,2,4-triazin-3-amine (4g) :
Pyrrolo[2,3-d]pyrimidine Derivatives ()
These compounds expand the core into pyrimidine systems, altering ring saturation and substituents:
- (3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine ():
- N-(4-(3-(Dimethylamino)pyrrolidin-1-yl)-3-methoxyphenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (18) (): Modification: Dimethylamino-pyrrolidine and methoxyphenyl groups. Properties: Molecular weight = 459.3 g/mol (C₂₆H₃₀N₆O₂) .
Key Comparative Data
Biological Activity
Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine, a compound derived from the pyrrolo[2,3-b]pyridine scaffold, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a pyrrolo[2,3-b]pyridine framework. This structure is significant as it influences the compound's interaction with biological targets. The molecular formula is , and its molecular weight is approximately 160.22 g/mol.
Target Interactions
Research indicates that pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of various kinases, including fibroblast growth factor receptors (FGFR) and SGK-1 kinase. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory activity against FGFRs with IC50 values in the micromolar range . The mechanism often involves the formation of hydrogen bonds with specific amino acid residues in the target proteins, enhancing ligand efficiency.
Biological Pathways Affected
The biological activity of this compound may influence several key pathways:
- Inflammation : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
- Tumor Growth : The compound may affect pathways related to cancer cell proliferation and survival.
- Microbial Infections : It shows potential antimicrobial activity against various pathogens .
Antitumor Activity
In vitro studies have demonstrated that compounds derived from the pyrrolo[2,3-b]pyridine scaffold can inhibit the proliferation of cancer cell lines. For example, one study reported that derivatives exhibited significant anti-proliferative effects against Hep3B liver cancer cells with IC50 values ranging from 1.9 μM to 5.0 μM .
Anti-inflammatory Effects
Research has highlighted that certain pyrrolo derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, some derivatives showed an ED50 value of approximately 9.17 μM against COX enzymes .
Antimicrobial Properties
The compound's structural analogs have been evaluated for their antimicrobial efficacy. Studies indicate that these compounds can inhibit bacterial growth with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .
Case Studies and Research Findings
| Study | Findings | Activity |
|---|---|---|
| Jin et al., 2021 | Developed pyrrolo[2,3-b]pyridine derivatives | Potent FGFR inhibitors with IC50 < 5 μM |
| MDPI Review | Evaluated various pyrrole derivatives | Significant anti-inflammatory activity |
| BenchChem Analysis | Discussed structure-activity relationships | Potential antimicrobial and anticancer properties |
Pharmacokinetics and Stability
This compound is a solid at room temperature, suggesting good stability for storage and potential formulation in pharmaceutical applications. Its solubility characteristics and metabolic pathways are under investigation to better understand its pharmacokinetic profile.
Q & A
Q. What are the recommended synthetic routes for dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions targeting the pyrrolopyridine core. For example, alkylation of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethanol with dimethylamine under reflux in polar aprotic solvents (e.g., DMF) is a plausible route. To optimize efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, as demonstrated in ICReDD's workflow . Statistical experimental design (e.g., factorial or response surface methodologies) can minimize trial-and-error by systematically varying parameters like temperature, solvent polarity, and catalyst loading .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers in a cool, dry, ventilated area away from oxidizers. Monitor for moisture to prevent degradation .
- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. For exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity and reactivity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, analyze hydrogen bonding with residues like LEU704 or GLY708 in androgen receptors, as seen in analogous pyrrolopyrimidine derivatives .
- Reactivity Prediction : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental NMR or HPLC data to validate computational models .
Q. What experimental strategies resolve contradictions between observed biological activity and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Perform dose-response assays (e.g., MIC for antimicrobial activity) alongside free-energy perturbation (FEP) simulations to assess binding affinity discrepancies.
- Parameter Adjustment : Refine docking parameters (e.g., grid box size, ligand flexibility) or re-evaluate solvent effects in DFT calculations. ICReDD’s feedback loop, integrating experimental data into computational models, is a proven framework for reconciliation .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment.
- Kinetic Studies : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding kinetics to hypothesized targets.
- Inhibitor Profiling : Test against a panel of enzymes (e.g., kinases, cytochrome P450) to narrow down primary targets. Reference antimicrobial screening protocols from indole-pyrimidine analogs for methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
